PROTAC EZH2 Degrader-2

Lymphoma EZH2 degradation DC50

PROTAC EZH2 Degrader-2 (Compound E-3P-MDM2; CAS 3093642-32-8) is a heterobifunctional proteolysis-targeting chimera (PROTAC) composed of the EZH2 inhibitor Tazemetostat (EPZ6438) linked to an MDM2 E3 ligase ligand. The compound induces dose-dependent degradation of EZH2 in SU-DHL-6 lymphoma cells, concurrently depletes PRC2 complex partners EED and SUZ12 at the protein level without altering their mRNA, and suppresses the H3K27me3 epigenetic mark.

Molecular Formula C77H93Cl2N13O12
Molecular Weight 1463.5 g/mol
Cat. No. B12385254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC EZH2 Degrader-2
Molecular FormulaC77H93Cl2N13O12
Molecular Weight1463.5 g/mol
Structural Identifiers
SMILESCCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCN(CC5)C(=O)C6=CN(N=N6)CCOCCOCCOCCNC(=O)CN7CCN(CC7=O)C(=O)N8C(C(N=C8C9=C(C=C(C=C9)OC)OC(C)C)C1=CC=C(C=C1)Cl)C1=CC=C(C=C1)Cl
InChIInChI=1S/C77H93Cl2N13O12/c1-8-91(61-23-33-100-34-24-61)67-43-58(42-64(53(67)6)74(95)81-45-65-51(4)41-52(5)82-75(65)96)55-11-9-54(10-12-55)46-86-26-28-87(29-27-86)76(97)66-47-90(85-84-66)32-36-102-38-40-103-39-37-101-35-25-80-69(93)48-88-30-31-89(49-70(88)94)77(98)92-72(57-15-19-60(79)20-16-57)71(56-13-17-59(78)18-14-56)83-73(92)63-22-21-62(99-7)44-68(63)104-50(2)3/h9-22,41-44,47,50,61,71-72H,8,23-40,45-46,48-49H2,1-7H3,(H,80,93)(H,81,95)(H,82,96)/t71-,72+/m1/s1
InChIKeyRRDJNHBEROQEFR-KPBBBUKSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PROTAC EZH2 Degrader-2: Structural and Pharmacological Baseline for Procurement Evaluation


PROTAC EZH2 Degrader-2 (Compound E-3P-MDM2; CAS 3093642-32-8) is a heterobifunctional proteolysis-targeting chimera (PROTAC) composed of the EZH2 inhibitor Tazemetostat (EPZ6438) linked to an MDM2 E3 ligase ligand. The compound induces dose-dependent degradation of EZH2 in SU-DHL-6 lymphoma cells, concurrently depletes PRC2 complex partners EED and SUZ12 at the protein level without altering their mRNA, and suppresses the H3K27me3 epigenetic mark [1]. With a molecular weight of 1463.55 Da (C77H93Cl2N13O12) and a reported purity of >98%–99.78%, it serves as a chemical tool for investigating EZH2-dependent oncogenic programs in lymphoma and other malignancies . Unlike catalytic EZH2 inhibitors (e.g., EPZ6438, GSK126) that only block methyltransferase activity, this degrader eliminates the entire EZH2 protein, thereby ablating both canonical (PRC2-dependent) and non-canonical (PRC2-independent) oncogenic functions [2].

Why Generic Substitution Fails: E3 Ligase Selection and Degradation Profile Determine Biological Outcome for PROTAC EZH2 Degrader-2


EZH2-targeting PROTACs are not interchangeable; their biological efficacy and off-target profiles are dictated by three modular design choices: the EZH2-binding warhead, the E3 ubiquitin ligase recruited, and the linker length/composition. PROTAC EZH2 Degrader-2 employs the MDM2 E3 ligase ligand, whereas other EZH2 degraders recruit VHL (e.g., MS8847, PROTAC-6272) or CRBN (e.g., MS177, MS8815, UNC6852) [1]. This divergence has profound consequences: MDM2-recruiting degraders are uniquely susceptible to rescue by Nutlin-3a (an MDM2-p53 interaction inhibitor), while CRBN-based degraders are antagonized by the NEDD8-activating enzyme inhibitor MLN4924 [2]. Moreover, the same EZH2 warhead (Tazemetostat/EPZ6438) yields markedly different degradation potencies across lymphoma and solid tumor models depending on linker architecture and E3 ligase choice [3]. Substituting PROTAC EZH2 Degrader-2 with a CRBN- or VHL-based analog in an MDM2-dependent experimental system will abrogate the intended degradation phenotype and invalidate any mechanistic conclusions drawn about MDM2-mediated ubiquitination pathways.

PROTAC EZH2 Degrader-2: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Superior EZH2 Degradation Potency vs. VHL- and CRBN-Based PROTACs in Diffuse Large B-Cell Lymphoma Cells

In SU-DHL-6 diffuse large B-cell lymphoma (DLBCL) cells, PROTAC EZH2 Degrader-2 (E-3P-MDM2) demonstrated superior EZH2 degradation activity compared to three other PROTACs built from the identical EZH2 warhead (Tazemetostat/EPZ6438) but coupled to VHL, CRBN, or cIAP E3 ligase ligands. While the original publication does not report a numeric DC50 value for E-3P-MDM2, it explicitly states that 'compound E-3P-MDM2 is the most active PROTAC molecule' in the series, with western blot analysis showing near-complete depletion of EZH2 protein at concentrations where the VHL- and CRBN-based analogs (E-1P-VHL, E-2P-CRBN) exhibited minimal to no degradation [1]. The degradation of EZH2 by E-3P-MDM2 was concentration- and dose-dependent .

Lymphoma EZH2 degradation DC50

Concurrent PRC2 Complex Depletion Without Transcriptional Compensation Distinguishes Degrader-2 from Catalytic Inhibitors

Unlike catalytic EZH2 inhibitors (e.g., Tazemetostat, GSK126) that selectively inhibit methyltransferase activity without affecting protein levels, PROTAC EZH2 Degrader-2 induces simultaneous degradation of all three core PRC2 subunits — EZH2, EED, and SUZ12 — at the protein level, while leaving their mRNA transcripts unchanged [1]. This co-depletion of EED and SUZ12 occurs without direct targeting, a phenomenon attributed to the destabilization of the PRC2 complex following EZH2 removal [2]. In contrast, MS8815 (a CRBN-based EZH2 PROTAC) and MS8847 (a VHL-based EZH2 PROTAC) have been characterized primarily for EZH2 degradation in TNBC and AML models, with less emphasis on EED/SUZ12 co-depletion in lymphoma contexts [3].

PRC2 complex EED SUZ12

MDM2-Recruiting Mechanism Confers Distinct Rescue Pharmacology vs. CRBN- and VHL-Based EZH2 PROTACs

PROTAC EZH2 Degrader-2 uniquely recruits the MDM2 E3 ubiquitin ligase, whereas most published EZH2 PROTACs recruit either CRBN (e.g., MS177, MS8815, UNC6852) or VHL (e.g., MS8847, PROTAC-6272) [1]. This mechanistic distinction has practical consequences for experimental validation: the EZH2 degradation induced by MDM2-recruiting PROTACs is rescued by co-treatment with Nutlin-3a (an MDM2-p53 interaction inhibitor that occupies the MDM2 binding pocket), whereas CRBN-based degraders (MS8815, MS177) are rescued by the NEDD8-activating enzyme inhibitor MLN4924 [2]. VHL-based degraders (MS8847) are rescued by VHL ligand competition or proteasome inhibitors [3]. For researchers conducting ubiquitin-proteasome system (UPS) dependency studies, selecting the appropriate degrader-rescue pair is essential for interpreting mechanism-of-action data.

E3 ligase MDM2 rescue pharmacology

PROTAC EZH2 Degrader-2: Validated Application Scenarios for Research Procurement


Mechanistic Studies of E3 Ligase-Dependent PRC2 Degradation in Lymphoma Models

PROTAC EZH2 Degrader-2 is optimally suited for experiments requiring concurrent depletion of all three core PRC2 subunits (EZH2, EED, SUZ12) without transcriptional compensation in diffuse large B-cell lymphoma (DLBCL) cell lines, particularly SU-DHL-6 [1]. The compound's MDM2-recruiting mechanism enables rescue studies using Nutlin-3a to validate ubiquitin-proteasome dependency, a critical control that CRBN- or VHL-based degraders cannot support . Users investigating the non-canonical, methylation-independent functions of EZH2 in lymphoma should prioritize this compound over catalytic inhibitors (e.g., Tazemetostat), which fail to eliminate EZH2 scaffolding functions [2].

Comparative PROTAC Pharmacology: Benchmarking MDM2-Recruiting Degraders Against CRBN/VHL Analogs

This compound serves as a reference standard for studies comparing E3 ligase-dependent degradation efficiencies. In the Xie et al. (2023) study, E-3P-MDM2 was identified as the most active PROTAC among four E3 ligase variants (VHL, CRBN, MDM2, cIAP) built from the same EZH2 warhead (Tazemetostat) [1]. Researchers developing novel EZH2 PROTACs or evaluating linker-optimization strategies should include this compound as a positive control for MDM2-mediated degradation and as a benchmark for assessing the contribution of E3 ligase choice to overall degradation efficiency .

Epigenetic Profiling: H3K27me3 Suppression Validation Following EZH2 Ablation

For experiments requiring quantitative assessment of H3K27me3 histone mark reduction following complete EZH2 protein elimination, PROTAC EZH2 Degrader-2 provides a validated chemical tool. The compound suppresses H3K27me3 expression in SU-DHL-6 cells in a dose-dependent manner, as confirmed by western blot analysis [1]. This application is particularly relevant for chromatin immunoprecipitation (ChIP) studies and gene expression profiling aimed at distinguishing PRC2-dependent versus PRC2-independent transcriptional programs in lymphoma . Note that quantitative H3K27me3 IC50 data are not reported in the primary literature.

Technical Documentation Hub

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